1,3-Bis(3-bromophenoxy)benzene
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Overview
Description
1,3-Bis(3-bromophenoxy)benzene: is an organic compound with the molecular formula C18H12Br2O2 It is a derivative of benzene, where two bromophenoxy groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromophenoxy)benzene can be synthesized through a multi-step process involving the reaction of resorcinol with 3-bromophenol in the presence of a base. The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-bromophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like quinones.
- Reduced hydroxy derivatives.
Scientific Research Applications
1,3-Bis(3-bromophenoxy)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research:
Industrial Applications: Used in the production of high-performance materials such as adhesives, coatings, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromophenoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The phenoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar structure but with amino groups instead of bromine atoms.
1,3-Bis(3-phenoxyphenoxy)benzene: Similar structure but with phenoxy groups instead of bromine atoms.
1,3-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of bromophenoxy groups.
Uniqueness: 1,3-Bis(3-bromophenoxy)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make it a versatile intermediate for further functionalization and derivatization, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
32220-74-9 |
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Molecular Formula |
C18H12Br2O2 |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
1,3-bis(3-bromophenoxy)benzene |
InChI |
InChI=1S/C18H12Br2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H |
InChI Key |
HONAMWKAGCGSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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